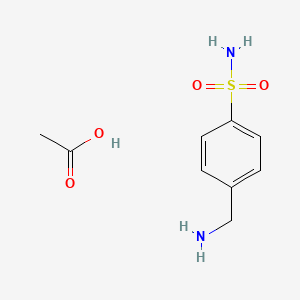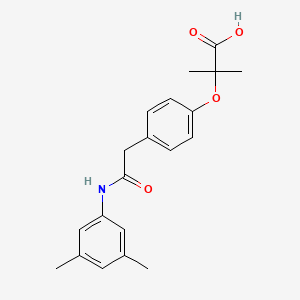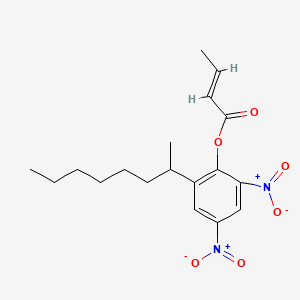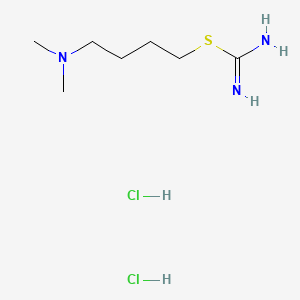
4-(dimethylamino)butyl carbamimidothioate;dihydrochloride
Descripción general
Descripción
4-(Dimethylamino)butyl carbamimidothioate;dihydrochloride is a chemical compound with the molecular formula C7H19Cl2N3S. It is also known by other names such as 4-(N,N-Dimethylamino)butylisothiourea dihydrochloride and SKF 91488 dihydrochloride .
Mecanismo De Acción
Target of Action
SKF 91488 dihydrochloride is a potent inhibitor of Histamine N-methyltransferase (HNMT) . HNMT is an enzyme that plays a crucial role in the inactivation of histamine, a biogenic amine involved in a variety of physiological functions such as neurotransmission, gastric acid secretion, and immune response .
Mode of Action
SKF 91488 dihydrochloride acts as a noncompetitive inhibitor of HNMT . This means it binds to a site other than the active site of the enzyme, altering the enzyme’s shape and rendering it unable to carry out its function of inactivating histamine .
Biochemical Pathways
By inhibiting HNMT, SKF 91488 dihydrochloride prevents the degradation of histamine, leading to increased histamine levels . This impacts various biochemical pathways where histamine plays a key role, such as neurotransmission and immune response .
Pharmacokinetics
It is soluble up to 75mm in dmso , which suggests it may have good bioavailability when administered in suitable formulations.
Result of Action
The primary result of SKF 91488 dihydrochloride’s action is an increase in histamine levels due to the inhibition of HNMT . This can lead to enhanced histamine signaling and increased physiological responses associated with histamine, such as gastric acid secretion, vasodilation, and neurotransmission .
Action Environment
The action of SKF 91488 dihydrochloride can be influenced by various environmental factors For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound. It is recommended to store the compound in desiccated conditions at room temperature for optimal stability .
Análisis Bioquímico
Biochemical Properties
SKF 91488 dihydrochloride plays a crucial role in biochemical reactions by inhibiting histamine N-methyltransferase. This inhibition prevents the degradation of histamine, leading to increased histamine levels. The compound interacts specifically with histamine N-methyltransferase, binding to the enzyme and blocking its activity. This interaction is highly specific, as SKF 91488 dihydrochloride does not exhibit any histamine agonist activity .
Cellular Effects
SKF 91488 dihydrochloride has significant effects on various types of cells and cellular processes. By inhibiting histamine N-methyltransferase, the compound increases histamine levels, which can influence cell signaling pathways, gene expression, and cellular metabolism. Increased histamine levels can lead to enhanced histamine receptor activation, affecting processes such as inflammation, immune response, and neurotransmission . In rodent studies, SKF 91488 dihydrochloride has been shown to induce antinociception, highlighting its potential impact on pain perception .
Molecular Mechanism
The molecular mechanism of SKF 91488 dihydrochloride involves its binding to histamine N-methyltransferase, thereby inhibiting the enzyme’s activity. This inhibition prevents the methylation of histamine, leading to increased histamine levels. The compound’s structure allows it to fit into the active site of histamine N-methyltransferase, blocking the enzyme’s function. This interaction is crucial for the compound’s ability to modulate histamine levels and exert its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of SKF 91488 dihydrochloride can change over time. The compound’s stability and degradation are important factors to consider. SKF 91488 dihydrochloride is generally stable when stored at room temperature in a desiccated environment . Over time, the compound’s inhibitory effects on histamine N-methyltransferase can lead to sustained increases in histamine levels, which may have long-term effects on cellular function. In rodent studies, the compound has been shown to induce long-lasting antinociception .
Dosage Effects in Animal Models
The effects of SKF 91488 dihydrochloride vary with different dosages in animal models. In rodent studies, the compound has been administered at various doses to assess its impact on pain perception. Higher doses of SKF 91488 dihydrochloride have been shown to induce stronger antinociceptive effects, while lower doses produce milder effects. At very high doses, the compound may exhibit toxic or adverse effects .
Metabolic Pathways
SKF 91488 dihydrochloride is involved in metabolic pathways related to histamine metabolism. By inhibiting histamine N-methyltransferase, the compound prevents the methylation and subsequent degradation of histamine. This leads to increased histamine levels, which can affect various physiological processes. The compound’s interaction with histamine N-methyltransferase is a key aspect of its metabolic role .
Transport and Distribution
Within cells and tissues, SKF 91488 dihydrochloride is transported and distributed based on its chemical properties. The compound’s solubility in water and other solvents allows it to be effectively distributed within biological systems. SKF 91488 dihydrochloride interacts with histamine N-methyltransferase, which is present in various tissues, influencing its localization and accumulation .
Subcellular Localization
SKF 91488 dihydrochloride’s subcellular localization is primarily associated with its target enzyme, histamine N-methyltransferase. The compound’s interaction with this enzyme directs it to specific cellular compartments where histamine N-methyltransferase is active. This localization is crucial for the compound’s inhibitory effects on histamine metabolism .
Métodos De Preparación
The synthesis of 4-(dimethylamino)butyl carbamimidothioate;dihydrochloride typically involves the reaction of 4-(dimethylamino)butylamine with thiourea in the presence of hydrochloric acid. The reaction conditions often include heating the mixture to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-(Dimethylamino)butyl carbamimidothioate;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives, depending on the reagents used.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Aplicaciones Científicas De Investigación
4-(Dimethylamino)butyl carbamimidothioate;dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and mechanisms of action.
Industry: It may be used in the production of other chemicals and materials.
Comparación Con Compuestos Similares
4-(Dimethylamino)butyl carbamimidothioate;dihydrochloride is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:
α-Fluoromethylhistidine: Another histamine-related compound with different properties and applications.
Histidine methyl ester: A compound with similar biological activities but different chemical structure.
Propiedades
IUPAC Name |
4-(dimethylamino)butyl carbamimidothioate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3S.2ClH/c1-10(2)5-3-4-6-11-7(8)9;;/h3-6H2,1-2H3,(H3,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLHSMBWWIIWAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCSC(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
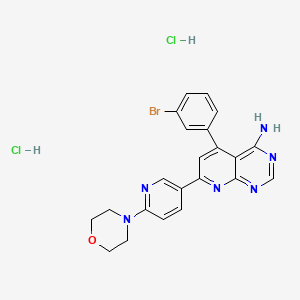
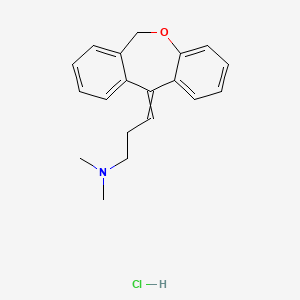

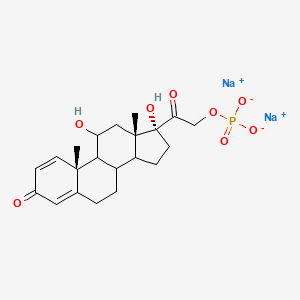
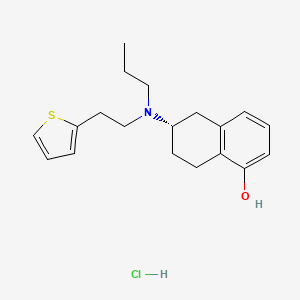
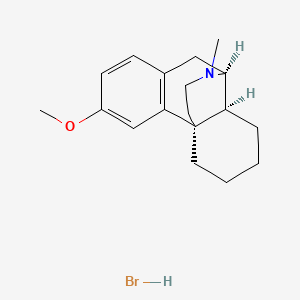
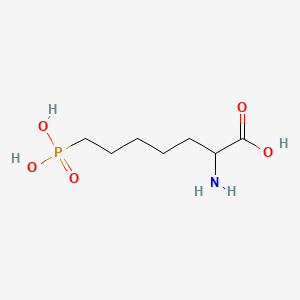
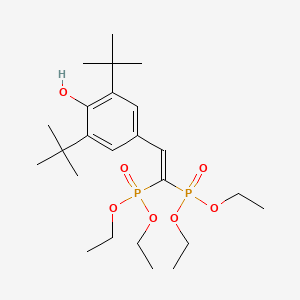


![(2R)-2-[[3-propan-2-yl-7-[(4-pyridin-2-ylphenyl)methylamino]imidazo[4,5-b]pyridin-5-yl]amino]butan-1-ol](/img/structure/B1662169.png)
